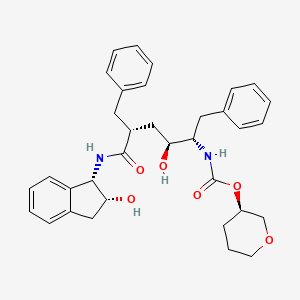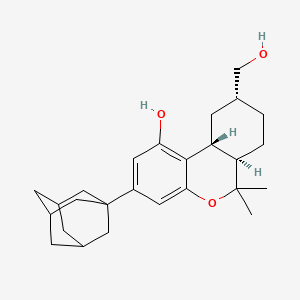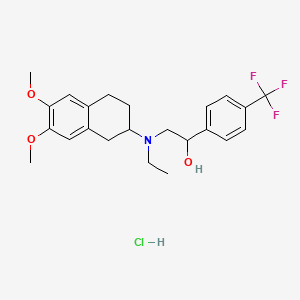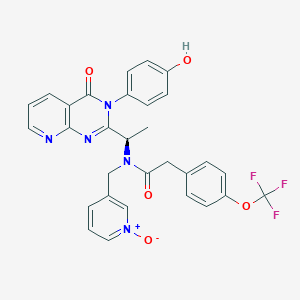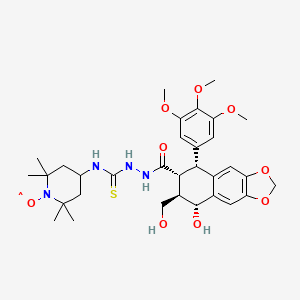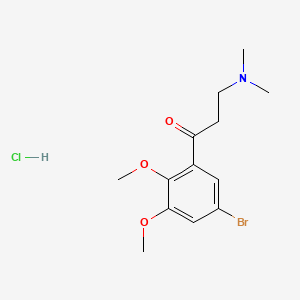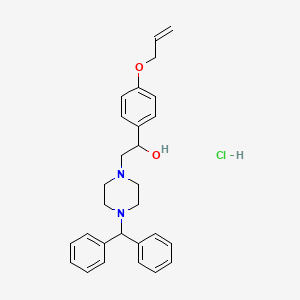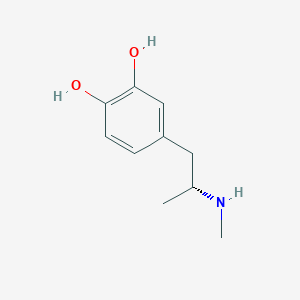
1,2-Benzenediol, 4-((2R)-2-(methylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxymethamphetamine ®- involves several steps. One common method includes the reduction of 3,4-dihydroxyphenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon in the presence of hydrogen gas to reduce the precursor compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
3,4-dihydroxymethamphetamine ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethanol, water.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms depending on the specific reducing agent used.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
3,4-dihydroxymethamphetamine ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with dopamine and serotonin pathways.
Industry: Utilized in the synthesis of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 3,4-dihydroxymethamphetamine ®- involves its interaction with neurotransmitter systems in the brain. It primarily targets dopamine and serotonin pathways, influencing their release and reuptake. This interaction leads to various physiological effects, including mood alteration and increased alertness. The compound’s effects are mediated through binding to specific receptors and modulating intracellular signaling pathways .
類似化合物との比較
Similar Compounds
3,4-dihydroxyphenylalanine (L-DOPA): A precursor to dopamine used in the treatment of Parkinson’s disease.
Methamphetamine: A stimulant with a similar structure but different functional groups and effects.
Dopamine: A neurotransmitter with a similar core structure but distinct biological roles.
Uniqueness
3,4-dihydroxymethamphetamine ®- is unique due to its specific stereochemistry and its dual hydroxyl groups on the aromatic ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
20521-19-1 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
4-[(2R)-2-(methylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m1/s1 |
InChIキー |
NTCPGTZTPGFNOM-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC1=CC(=C(C=C1)O)O)NC |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


